ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE
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Overview
Description
ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a morpholine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of the bromine atom to the indole ring.
Hydroxylation: Addition of a hydroxyl group to the indole structure.
Morpholine Substitution: Attachment of the morpholine moiety to the indole ring.
Esterification: Formation of the ethyl ester group.
Quaternization: Conversion of the morpholine nitrogen to a quaternary ammonium salt with chloride as the counterion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Hydrolysis: Breakdown of the ester group to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a de-brominated indole derivative.
Substitution: Formation of various substituted indole derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and ethanol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the bromine, hydroxyl, and morpholine groups may enhance its binding affinity and specificity to certain targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate: Lacks the hydroxyl group.
6-Bromo-5-hydroxy-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate: Lacks the ethyl ester group.
Ethyl 6-bromo-5-hydroxy-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate: Lacks the quaternary ammonium chloride.
Uniqueness
ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the quaternary ammonium chloride may enhance its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 6-bromo-5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4.ClH/c1-2-29-22(27)21-16-12-20(26)17(23)13-18(16)25(15-6-4-3-5-7-15)19(21)14-24-8-10-28-11-9-24;/h3-7,12-13,26H,2,8-11,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSYXINOWQRFOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=CC=C3)CN4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601008166 |
Source
|
Record name | Ethyl 6-bromo-5-hydroxy-2-[(morpholin-4-yl)methyl]-1-phenyl-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601008166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88461-88-5 |
Source
|
Record name | Ethyl 6-bromo-5-hydroxy-2-[(morpholin-4-yl)methyl]-1-phenyl-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601008166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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